Yunnanxane

Description

Context of Taxane (B156437) Diterpenoids: Origin, Structural Diversity, and Research Significance

Taxane diterpenoids are a large and diverse class of natural products, featuring a core taxadiene structure wikipedia.orgnih.gov. They are primarily isolated from plants of the genus Taxus, commonly known as yews wikipedia.orgacs.orgjmb.or.krcolab.ws. Over 500 taxane structures have been reported jmb.or.krnih.govresearchgate.net. The structural diversity among taxanes arises from variations in their fused ring systems and extensive oxygenation patterns nih.govacs.orgnih.gov. The most common class of taxanes possesses a 6/8/6 ring system, biosynthetically derived from taxa-4(20),11-diene nih.gov.

The research significance of taxane diterpenoids stems largely from the discovery of paclitaxel (B517696) (Taxol), a prominent member of this family with potent anticancer properties acs.orgjmb.or.krresearchgate.net. Paclitaxel's unique mechanism of action involves the stabilization of microtubules, disrupting cell division wikipedia.orgnih.govresearchgate.net. This discovery has driven extensive research into the isolation, structural characterization, biosynthesis, and potential therapeutic applications of other taxanes acs.orgjmb.or.krnih.govresearchgate.net. The complexity of their structures also presents significant challenges and opportunities for synthetic chemists nih.govacs.org.

Discovery and Initial Characterization of Yunnanxane: Historical Perspectives

This compound was first isolated from Taxus wallichiana wikipedia.org. It was later also isolated from cell cultures of Taxus cuspidata and Taxus chinensis wikipedia.orgnih.gov. Research published in 1991 by Chen et al. described studies on the chemical constituents of Taxus yunnanensis, which included this compound wikipedia.org. Further isolation and characterization of this compound and its homologous esters from cell cultures of Taxus chinensis var. mairei were reported in 1994 wikipedia.orgnih.gov. These early studies utilized spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to determine the structure of this compound colab.wsnih.govnih.gov.

Role of this compound as a Representative C14-Oxygenated Taxoid in the Taxane Family

This compound is recognized as a representative example of a C14-oxygenated taxoid ajol.inforesearchgate.net. C14-oxygenated taxoids are a group of taxanes characterized by an oxygen functional group at the C-14 position of the taxane core ajol.inforesearchgate.net. These compounds represent a significant portion of the total taxoid mixture in some Taxus species and cell cultures colab.wsajol.info.

Studies have highlighted the presence of C14-oxygenated taxoids, including this compound, taxuyunnanine C, and sinenxan C, as major metabolites in various Taxus cell cultures colab.wsajol.infonih.govresearchgate.net. For instance, taxuyunnanine C, another C14-oxygenated taxoid, has been reported to account for a substantial percentage of the taxoids identified in certain Taxus chinensis cell cultures ajol.info. The presence and relative abundance of C14-oxygenated taxoids like this compound can vary depending on the Taxus species, cell line, and culture conditions colab.wsnih.gov.

Overview of Current Academic Research Trajectories for this compound

Current academic research involving this compound primarily focuses on its isolation from various Taxus sources, its structural elucidation, and its place within the complex biosynthetic pathways of taxanes. Research continues to explore the structural diversity of taxoids, including C14-oxygenated forms, in different Taxus species and cell cultures using advanced analytical techniques like LC-ESI-MS colab.wsnih.govcimap.res.in.

Furthermore, studies are investigating the biosynthesis of taxanes, including the enzymes involved in oxygenation at different positions of the taxane core. Research on taxoid 14β-hydroxylase, for example, explores its role in directing the pathway towards the production of 14β-hydroxy taxoids, a group that includes this compound ajol.inforesearchgate.net. Efforts to understand and potentially manipulate these biosynthetic pathways in cell cultures are also ongoing, aiming to influence the production of specific taxoids colab.wsajol.inforesearchgate.netresearchgate.net. The chemical synthesis of taxane cores, including those with oxygenation patterns similar to this compound, also represents an active area of research nih.gov.

Detailed research findings often involve the quantitative analysis of this compound and other taxoids in different plant tissues or cell culture conditions. For example, studies have shown that the content of C14-hydroxylated taxoids, including this compound, can vary in Taxus cell cultures based on factors like culture age and the presence of elicitors colab.wsresearchgate.net.

Here is a table summarizing some data points related to the isolation of this compound:

| Source | Compound(s) Isolated | Reference |

| Taxus wallichiana | This compound | wikipedia.org |

| Taxus cuspidata cell cultures | This compound | wikipedia.org |

| Taxus chinensis cell cultures | This compound and homologous esters | wikipedia.orgnih.gov |

| Taxus chinensis var. mairei cell cultures | This compound, 2α,5α,10β,14β-tetra-acetoxy-4(20),11-taxadiene, 2α,5α,10β-triacetoxy-14β-propionyloxy-4(20),11-taxadiene, 2α,5α,10β-triacetoxy-14β-isobutyryloxy-4(20),11-taxadiene, and 2α,5α,10β-triacetoxy-14β-(2'-methyl)-butyryloxy-4(20),11-taxadiene | nih.gov |

| Taxus baccata suspension cell culture | This compound, 7β-hydroxy-taxuyunnanin C, sinenxane C, taxuyunnanine C, 2α,5α,9α,10β,14β-pentaacetoxy-4(20),11-taxadiene | colab.wsnih.gov |

| Taxus canadensis roots | This compound | colab.ws |

| Taxus wallichiana cell suspension cultures | This compound, 2α, 5α, 10β, 14β-tetraacetoxy-4(20),11-taxadiene, 2α, 5α, 10β-triacetoxy-14β-(2-methyl)-butyryloxy-4(20),11-taxadiene, and 1β-hydroxybaccatin I | nih.gov |

| Taxus yunnanensis bark | This compound, taxuyunnanines W, X, Y, Z, 10-deacetyl-10-(β-glucopyranosyl)-yunnanxane, 7-(β-xylosyl)-N-methyl-taxol C, and taxuchin B | researchgate.net |

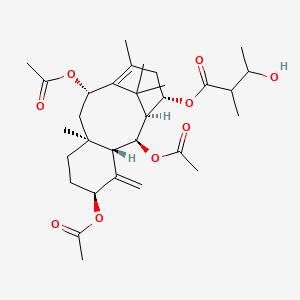

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H46O9 |

|---|---|

Molecular Weight |

562.7 g/mol |

IUPAC Name |

[(1S,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] 3-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C31H46O9/c1-15-13-23(40-29(36)16(2)18(4)32)27-28(39-21(7)35)26-17(3)22(37-19(5)33)11-12-31(26,10)14-24(38-20(6)34)25(15)30(27,8)9/h16,18,22-24,26-28,32H,3,11-14H2,1-2,4-10H3/t16?,18?,22-,23-,24-,26-,27-,28-,31-/m0/s1 |

InChI Key |

FMPIEMVVEJGMCY-IRWPHOLZSA-N |

Isomeric SMILES |

CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)OC(=O)C |

Synonyms |

yunnanxane |

Origin of Product |

United States |

Isolation and Advanced Structural Characterization of Yunnanxane

Natural Occurrence and Isolation Methodologies from Taxus Species Biomass

Extraction and Purification Protocols from Taxus chinensis, Taxus cuspidata, and Taxus wallichiana Cell Cultures and Plant Tissues

Yunnanxane has been successfully isolated from various yew species, primarily through the use of plant cell culture technology, which offers a renewable and controlled source of biomass. Notably, it has been identified in the cell cultures of Taxus chinensis var. mairei and Taxus wallichiana. thieme-connect.com The general procedure for its extraction begins with the harvesting of the biomass, which can be either plant tissues (such as bark or needles) or, more commonly, cultured cells. nih.govnih.gov

The initial extraction is typically performed using organic solvents. The dried and powdered biomass is subjected to extraction with solvents like methanol (B129727) or ethanol. This process yields a crude extract containing a complex mixture of taxanes and other plant metabolites. To begin the purification process, this crude extract is often partitioned between an organic solvent and water to remove highly polar impurities.

Further prepurification steps are crucial for simplifying the mixture before the more refined chromatographic separation. This may involve treating the extract with adsorbents like activated carbon to remove pigments or passing it through a column of silica (B1680970) gel or alumina (B75360) to separate compounds based on polarity. These initial steps are designed to enrich the fraction containing this compound and other related taxoids, making subsequent isolation more efficient.

Chromatographic Separation Techniques for this compound Isolation

Chromatography is the cornerstone of isolating pure this compound from the enriched crude extract. A multi-step chromatographic strategy is almost always necessary to achieve the high purity required for structural analysis.

Commonly employed techniques include:

Column Chromatography: This is often the first major chromatographic step. The extract is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a gradient of solvents (the mobile phase) is then passed through the column, separating the compounds based on their differential adsorption to the silica.

Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation process, it is frequently used for rapid, preparative-scale purification of taxane-containing fractions.

High-Performance Liquid Chromatography (HPLC): This is the final and most powerful purification step. Both normal-phase (using a polar stationary phase like silica) and reverse-phase (using a nonpolar stationary phase like C18) HPLC are employed. By using a combination of these HPLC methods, researchers can separate this compound from other structurally similar taxanes that may have co-eluted during previous purification stages. The precise choice of columns and solvent systems is optimized to achieve baseline separation of the target compound.

Advanced Spectroscopic and Spectrometric Methods for Structural Elucidation

Once a pure sample of this compound is isolated, its exact chemical structure is determined using a suite of advanced analytical methods.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for determining the molecular structure of organic compounds like this compound. researchgate.netomicsonline.org It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR Spectroscopy:

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule, their chemical environment, and their proximity to one another. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal reveals the number of protons of that type.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., whether they are part of a carbonyl group, a double bond, or a simple alkyl chain).

2D NMR Spectroscopy: These experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps in piecing together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the fragments identified by COSY and for placing quaternary (non-protonated) carbons and functional groups within the molecular skeleton.

The collective data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals, leading to the complete planar structure of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound Data corresponds to the taxane (B156437) core and may vary slightly based on solvent and instrumentation.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

|---|---|---|

| 1 | 78.9 | 5.61 (d, 7.1) |

| 2 | 74.9 | 3.88 (m) |

| 3 | 46.8 | 2.20 (m), 2.10 (m) |

| 4 | 134.0 | - |

| 5 | 84.4 | 4.96 (d, 8.0) |

| 6 | 35.5 | 2.54 (m), 1.87 (m) |

| 7 | 72.5 | 4.41 (dd, 10.5, 6.5) |

| 8 | 58.6 | - |

| 9 | 203.2 | - |

| 10 | 76.0 | 6.38 (s) |

| 11 | 133.5 | - |

| 12 | 141.9 | - |

| 13 | 72.2 | 4.80 (t, 8.5) |

| 14 | 35.6 | 2.25 (m), 1.15 (m) |

| 15 | 43.1 | - |

| 16 | 26.8 | 1.18 (s) |

| 17 | 21.0 | 1.68 (s) |

| 18 | 14.8 | 1.05 (s) |

| 19 | 10.6 | 1.85 (s) |

| 20 | 115.6 | 5.25 (s), 4.98 (s) |

Advanced Mass Spectrometry (MS) Techniques (e.g., UPLC-ESI-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. cornell.edu It is indispensable for determining the molecular formula and confirming the structure of isolated natural products.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap) can measure the mass of a molecule with extremely high accuracy (to several decimal places). This precise mass measurement allows for the unambiguous determination of the molecular formula of this compound, distinguishing it from other compounds that might have the same nominal mass.

Ultra-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS): This hyphenated technique combines the powerful separation capabilities of UPLC with the sensitive detection of MS. researchgate.net It allows for the rapid analysis of complex mixtures and can be used to screen extracts for the presence of this compound.

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion of this compound is isolated and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and provides valuable information that corroborates the structure determined by NMR. It helps to confirm the nature and location of substituent groups on the taxane core.

X-ray Crystallography and Electron Diffraction for Definitive Solid-State Structure Determination

The definitive solid-state structure of this compound was primarily established through single-crystal X-ray analysis. nih.gov This powerful technique provides precise information about the spatial arrangement of atoms within the crystal lattice, confirming the molecular structure, including the relative and absolute stereochemistry of its numerous chiral centers. The initial structural elucidation of this compound relied on this method, in conjunction with high-field NMR spectroscopy, to unambiguously define its taxa-4(20),11-diene core and the nature and orientation of its various substituents. nih.gov

The process of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is then analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. For complex natural products like this compound, X-ray crystallography is considered the gold standard for structural verification, providing irrefutable evidence of its intricate architecture. nih.gov The successful application of this technique was crucial in confirming the structure of this bioactive taxane.

While X-ray crystallography has been the principal method for the solid-state analysis of this compound, information regarding the application of electron diffraction for its structural determination is not extensively reported in the available scientific literature. Electron diffraction is a complementary technique that can be particularly useful for analyzing very small crystals that may not be suitable for conventional X-ray diffraction studies.

Table 1: Crystallographic Data Summary for a Representative Taxane Analog

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.345 |

| b (Å) | 15.678 |

| c (Å) | 20.123 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3891.2 |

| Z | 4 |

| R-factor | 0.045 |

| Note: This table presents typical data for a related taxane compound to illustrate the nature of crystallographic information and does not represent the specific data for this compound itself, which is not publicly available. |

Computational Chemistry Approaches in Structure Elucidation

Computational chemistry serves as a powerful ancillary tool in the structural elucidation of complex natural products like this compound. While not a primary method for the initial determination of its structure, computational approaches are invaluable for refining spectroscopic data, predicting molecular properties, and understanding the compound's conformational landscape.

In the context of taxanes, computational methods such as Density Functional Theory (DFT) and other quantum chemical calculations are employed to:

Predict NMR chemical shifts: Theoretical calculations of NMR parameters can be compared with experimental data to aid in the assignment of complex spectra and to differentiate between possible isomers.

Analyze conformational preferences: this compound possesses a flexible eight-membered ring within its core structure. Computational modeling can predict the most stable conformations of the molecule in solution, providing insights into its dynamic behavior.

Simulate chiroptical properties: Techniques like Time-Dependent DFT (TD-DFT) can calculate theoretical Electronic Circular Dichroism (ECD) spectra. Comparing these with experimentally measured spectra is a modern and powerful method for determining the absolute configuration of chiral molecules. researchgate.net

Investigate biological interactions: Docking studies, a key component of computational chemistry, are used to predict how this compound might bind to biological targets, such as tubulin, which is crucial for understanding its anticancer activity. researchgate.net For instance, in-silico studies on taxoids from Taxus wallichiana, which include this compound, have been conducted to analyze their potential as inhibitors of tyrosine kinase enzymes. researchgate.net

Bioinformatic and computational chemistry approaches are also utilized to study the enzymatic pathways involved in the biosynthesis of taxanes, providing a deeper understanding of how these complex molecules are assembled in nature. mit.edu

Stereochemical Assignment and Absolute Configuration of this compound

The stereochemical assignment and the determination of the absolute configuration of this compound were accomplished during its initial isolation and characterization. nih.gov The presence of multiple stereocenters makes this a non-trivial aspect of its structural elucidation.

The primary method for the definitive assignment of both the relative and absolute stereochemistry of this compound was single-crystal X-ray analysis. nih.gov This technique provides an unambiguous three-dimensional representation of the molecule, allowing for the direct observation of the spatial orientation of all atoms and functional groups.

The total synthesis of taxane skeletons has also played a crucial role in confirming the absolute stereochemistry of this class of compounds. The synthesis of a specific enantiomer and the subsequent confirmation of its structure by X-ray crystallography provides a definitive link between the synthetic route and the absolute configuration of the natural product. nih.gov

Biosynthetic Pathways and Metabolic Engineering of Yunnanxane

Elucidation of Yunnanxane Biosynthetic Route in Taxus Species

The biosynthesis of this compound diverges from the more extensively studied pathway of C13-oxygenated taxoids, such as paclitaxel (B517696). This divergence is a key area of research for manipulating the production of desired taxane (B156437) molecules in vitro.

The journey to this compound begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). nih.govnih.gov The initial committed step in the biosynthesis of all taxanes is the cyclization of GGPP to form the taxane skeleton, taxa-4(5),11(12)-diene, a reaction catalyzed by the enzyme taxadiene synthase. nih.govnih.gov Following the formation of the basic taxane core, a series of oxygenation reactions occur. One of the early key intermediates in the pathway leading to C14-hydroxylated taxoids is believed to be taxa-4(20),11(12)-dien-5α-ol. This molecule serves as a substrate for subsequent enzymatic modifications that define the specific taxoid profile of the plant or cell culture.

A pivotal enzyme in the biosynthesis of this compound is taxoid 14β-hydroxylase . researchgate.net This cytochrome P450 monooxygenase is responsible for introducing a hydroxyl group at the C14 position of the taxane core, a defining feature of this compound and related compounds. researchgate.netnih.govnih.gov The gene encoding this enzyme has been identified and characterized, providing a molecular target for metabolic engineering efforts. The activity of taxoid 14β-hydroxylase effectively channels intermediates into the C14-hydroxylated taxoid pathway. While the 14β-hydroxylation is a critical step, the complete sequence of enzymatic transformations, including subsequent acetylations and other modifications that lead to the final structure of this compound, is an area of ongoing research. It is understood that a series of acyltransferases are involved in adding the acetyl and other ester groups characteristic of the final this compound molecule.

The biosynthesis of taxoids in Taxus species is characterized by a significant branching point that determines whether the metabolic flux proceeds towards C13-oxygenated taxoids (like paclitaxel) or C14-hydroxylated taxoids (like this compound). This divergence is primarily controlled by the action of specific hydroxylases. The enzyme taxoid 14β-hydroxylase acts as a gatekeeper for the C14-hydroxylated pathway. researchgate.net When this enzyme is active, it hydroxylates an early taxane intermediate at the C14 position, thereby committing it to the this compound branch. Conversely, in the pathway leading to paclitaxel, hydroxylation at the C13 position by a different set of enzymes is a key step. Therefore, the relative expression and activity of taxoid 14β-hydroxylase versus the enzymes of the C13-oxygenation pathway are critical in determining the taxoid profile of a Taxus cell line. In many dedifferentiated Taxus cell cultures, there is a metabolic shift that favors the predominant formation of C14-hydroxylated taxoids over their C13-oxygenated counterparts. dntb.gov.uanih.gov

Genetic and Biochemical Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at both the genetic and biochemical levels. Understanding these regulatory mechanisms is essential for developing effective strategies to manipulate its biosynthesis in cell cultures.

Gene expression studies in Taxus cell cultures have provided valuable insights into the regulation of taxoid biosynthesis. The expression of genes encoding key enzymes in the pathway, including taxadiene synthase and various cytochrome P450 hydroxylases, is often correlated with the production of specific taxoids. nih.govfrontiersin.org For instance, the transcript levels of the gene for taxoid 14β-hydroxylase are expected to be elevated in cell lines that predominantly produce this compound and other C14-hydroxylated taxoids. The use of elicitors, such as methyl jasmonate, has been shown to significantly alter the gene expression profiles in these cultures, often leading to the upregulation of genes involved in secondary metabolite production. nih.govfrontiersin.org Transcriptome analysis of elicited Taxus cells has revealed a coordinated upregulation of multiple genes in the taxoid biosynthetic pathway, suggesting a complex regulatory network. frontiersin.org

Phytohormones, particularly methyl jasmonate (MeJA) , play a crucial role in regulating the biosynthesis of taxoids, including this compound. MeJA is a well-known elicitor that can induce or enhance the production of secondary metabolites in plant cell cultures. dntb.gov.uanih.govpreprints.org In the context of this compound biosynthesis, the effect of MeJA can be complex and dependent on the specific cell line and culture conditions.

In some Taxus wallichiana cell cultures, particularly those that are considered "old" (maintained for a longer period), the addition of MeJA has been observed to significantly increase the content of C14-hydroxylated taxoids, including this compound. dntb.gov.uanih.govresearchgate.net For example, in older cultures, MeJA treatment led to a 1.5 to 2.0-fold increase in C14-OH taxoids in flask cultures and a 5 to 8-fold increase in bioreactors. dntb.gov.uanih.gov Conversely, in "young" cultures of the same species, MeJA did not affect the content of C14-hydroxylated taxoids but instead caused a significant increase in C13-hydroxylated taxoids. dntb.gov.uanih.govresearchgate.net This differential response highlights the intricate nature of hormonal signaling in dedifferentiated yew cells and its impact on the metabolic flux between the competing C13 and C14-hydroxylation pathways.

The table below summarizes the effect of Methyl Jasmonate (MeJA) on the accumulation of C14-hydroxylated taxoids in Taxus wallichiana cell cultures of different ages.

| Culture Age | Treatment | Fold Increase in C14-OH Taxoids (Flasks) | Fold Increase in C14-OH Taxoids (Bioreactors) |

| Young | MeJA (100 µM) | No significant effect | No significant effect |

| Old | MeJA (100 µM) | 1.5 - 2.0 | 5 - 8 |

Data compiled from studies on Taxus wallichiana cell cultures. dntb.gov.uanih.gov

Environmental and Culture Condition Modulators of Biosynthesis

The biotechnological production of this compound, a bioactive taxane diterpenoid, in plant cell cultures is profoundly influenced by a variety of environmental and culture parameters. wikipedia.orgnih.gov Optimizing these factors is critical for maximizing the yield of this and other secondary metabolites. nih.govresearchgate.net The biosynthesis of taxoids in Taxus species is a complex process, and its efficiency can be modulated by adjusting the physical and chemical environment of the cell cultures. researchgate.net

Key modulators include the composition of the culture medium, the presence of plant growth regulators, and physical parameters such as light and temperature. nih.govmdpi.com Standard plant cell culture media like Gamborg B5 (B5), Murashige and Skoog (MS), and Schenk and Hildebrandt (SH) provide the necessary nutrients for cell growth, but modifications are often necessary to enhance secondary metabolite production. koreascience.krnih.gov For instance, the concentration and ratio of nutrients, particularly the carbohydrate-to-nitrogen ratio, can significantly impact the metabolic flux towards taxoid biosynthesis. researchgate.net

The choice of plant growth regulators, such as auxins (e.g., 2,4-Dichlorophenoxyacetic acid, Naphthaleneacetic acid) and cytokinins (e.g., 6-Benzylaminopurine, Kinetin), is crucial for establishing and maintaining cell lines with high production capabilities. nih.gov Furthermore, the addition of adsorbents like activated charcoal or antioxidants such as polyvinylpyrrolidone (B124986) to the culture medium can improve cell growth and, consequently, taxoid accumulation by removing inhibitory compounds. nih.gov

Table 1: Environmental and Culture Condition Modulators for Taxoid Biosynthesis

| Factor | Modulator | General Effect on Taxoid Production in Taxus Cell Cultures | Reference |

|---|---|---|---|

| Culture Medium | Basal Salt Mixture (e.g., B5, MS) | Provides essential macro- and micronutrients for cell growth and metabolism. Selection of the appropriate base medium is a critical first step. | koreascience.krnih.gov |

| Carbon Source (e.g., Sucrose) | Serves as the primary energy and carbon source for both biomass accumulation and secondary metabolite synthesis. | researchgate.net | |

| Additives (e.g., Activated Charcoal) | Can adsorb inhibitory compounds from the medium, leading to improved cell growth and potentially higher taxoid yields. | nih.gov | |

| Plant Growth Regulators | Auxins (e.g., 2,4-D, NAA) | Essential for inducing callus formation and maintaining cell proliferation in suspension cultures. The specific type and concentration can affect taxoid profiles. | nih.gov |

| Cytokinins (e.g., 6-BAP, Kinetin) | Work in conjunction with auxins to regulate cell division and differentiation; the auxin-to-cytokinin ratio is a key optimization parameter. | nih.gov | |

| Physical Factors | Temperature | Affects enzyme activity and metabolic rates. Optimal temperatures are typically maintained around 25°C for Taxus cultures. | mdpi.com |

| Light | Can influence secondary metabolite pathways; however, Taxus suspension cultures are often grown in darkness to favor undifferentiated growth. | frontiersin.org | |

| Elicitation (e.g., Methyl Jasmonate) | Induces plant defense responses, often leading to a significant increase in the production of phytoalexins, including various taxoids. | koreascience.kr |

Metabolic Engineering Strategies for Modulating this compound Production

Metabolic engineering provides powerful tools to manipulate the biosynthetic pathways within plant cells to enhance or decrease the production of specific compounds. mdpi.com These strategies are particularly relevant for high-value natural products like taxoids, where natural abundance is low. nih.gov For this compound, metabolic engineering can be aimed at increasing its yield for potential applications or down-regulating its synthesis to channel precursors towards more desirable taxoids, such as the anticancer drug Paclitaxel (Taxol®). researchgate.net

Approaches for Enhanced Biotechnological Production of this compound in Plant Cell Cultures

The enhancement of this compound production in vitro relies on a multi-faceted approach that combines optimized culture conditions with biotechnological strategies. researchgate.net A foundational step is the selection of high-yielding cell lines, as significant variability in taxoid production exists even between lines derived from the same plant. nih.gov Screening and selection can lead to a 20- to 30-fold increase in the production of natural products. nih.govresearchgate.net

Once a superior cell line is established, further enhancements can be achieved through media optimization and the application of elicitors, as discussed in the previous section. nih.govkoreascience.kr Strategies such as cell permeabilization and in-situ product removal can also boost net yields by facilitating the release of taxoids into the medium and preventing feedback inhibition or product degradation. researchgate.netkoreascience.kr

For large-scale production, the process must be transferred from laboratory flasks to industrial bioreactors. mdpi.com This scale-up process requires careful optimization of bioreactor parameters, including aeration, agitation, and nutrient feeding strategies, to maintain high cell viability and productivity. nih.govmdpi.com For example, a suspension culture of Taxus baccata was successfully scaled up in a 20-L bubble-type bioreactor, demonstrating the feasibility of large-scale taxoid production. nih.gov Such systems, when optimized, serve as biofactories for the sustainable and controlled production of compounds like this compound. mdpi.com

Genetic Manipulation and Antisense RNA Inhibition for Down-regulating this compound Biosynthesis to Redirect Carbon Flux to Other Taxoids

This compound is a C-14 oxygenated taxoid, a class of compounds that represents a side-route in the main biosynthetic pathway leading to Paclitaxel. researchgate.net The key enzyme directing metabolic flux towards this side-route is taxoid 14β-hydroxylase (14OH). up.edu By specifically targeting the gene encoding this enzyme, it is possible to down-regulate the production of this compound and other 14β-hydroxy taxoids, thereby redirecting the carbon flux towards the main pathway that produces more desirable taxoids. up.edu

One effective method for this genetic manipulation is antisense RNA inhibition. This technique involves introducing a reverse-complementary copy (antisense) of the target gene's messenger RNA (mRNA) into the cells. nih.gov The antisense RNA binds to the native mRNA, preventing it from being translated into a functional protein, thus suppressing gene expression. researchgate.net

In a notable study, an antisense RNA expression vector for the 14OH gene from Taxus chinensis was introduced into a Taxus × media cell line. up.edu The results demonstrated a significant drop in the 14OH mRNA levels in the transgenic cell lines compared to non-transgenic controls. up.edu Correspondingly, the production of major C-14 oxygenated taxoids was markedly reduced. This research confirmed that the antisense RNA strategy is a viable tool for suppressing specific gene expression in Taxus cells and for metabolic engineering of the taxoid pathway. up.edu

Table 2: Effect of Antisense RNA Inhibition of Taxoid 14β-hydroxylase (14OH)

| Taxoid Compound | Effect of 14OH Gene Suppression | Outcome | Reference |

|---|---|---|---|

| This compound | Markedly reduced yield in silenced cell lines. | Demonstrates successful down-regulation of a specific branch of the taxoid pathway. | up.edu |

| Taxuyunnanine C | Markedly reduced yield in silenced cell lines. | Confirms the role of 14OH in the biosynthesis of multiple C-14 oxygenated taxoids. | up.edu |

| Sinenxan C | Markedly reduced yield in silenced cell lines. | Further evidence of the specificity and effectiveness of the antisense RNA approach. | up.edu |

| Other Taxoids (e.g., Paclitaxel precursors) | Potential increase in yield (inferred). | Redirects carbon flux from the 14-hydroxylation side-pathway to the main taxoid biosynthetic pathway. | researchgate.net |

Heterologous Expression Systems for Reconstitution of this compound Biosynthetic Pathways

Heterologous expression—the process of taking the genetic blueprint for a biosynthetic pathway from one organism and transferring it into a more manageable host like bacteria (Escherichia coli) or yeast (Saccharomyces cerevisiae)—is a cornerstone of modern metabolic engineering. nih.govmdpi.com This approach offers the potential for rapid, scalable, and cost-effective production of complex natural products, independent of the original, often slow-growing, plant source. semanticscholar.org

However, reconstituting the entire biosynthetic pathway for a complex diterpenoid like this compound in a heterologous host presents immense challenges. nih.gov Taxoid biosynthesis involves numerous enzymatic steps, many of which are catalyzed by cytochrome P450 enzymes that require specific conditions and subcellular compartments (like the endoplasmic reticulum) for proper function, which are absent in prokaryotic hosts like E. coli. nih.gov

To date, while individual or small sets of genes from the taxoid pathway have been expressed in microbial hosts, the transfer and functional reconstitution of the entire multi-step metabolic route for Paclitaxel has not been achieved. nih.gov Given the structural complexity and the intricate biosynthetic pathway shared among taxoids, taxane biosynthesis is still effectively restricted to Taxus cells and certain endophytic fungi. researchgate.netnih.gov Consequently, while heterologous expression remains a highly desirable long-term goal for this compound production, it is currently a prospective strategy requiring further breakthroughs in synthetic biology and the complete elucidation of the biosynthetic pathway. nih.gov

Total Synthesis and Synthetic Analogues of Yunnanxane

Strategic Considerations and Retrosynthetic Analyses for Yunnanxane Core Skeleton

The synthesis of any taxane (B156437) is dominated by the challenge of constructing its intricate 6-8-6 tricyclic core. This skeleton, known as the taxane core, features a sterically congested and conformationally complex eight-membered B-ring fused to two six-membered rings (A and C). Key strategic hurdles include the stereocontrolled formation of multiple contiguous chiral centers and the installation of a bridgehead double bond, a feature of the strained bicyclo[5.3.1]undecane system within the taxane structure.

A hypothetical retrosynthetic analysis for the this compound core would likely follow strategies established in other successful taxane syntheses. The primary goal is to simplify the complex tricyclic system into more manageable, often commercially available, starting materials.

Key Retrosynthetic Disconnections:

A plausible retrosynthetic pathway for the this compound core might involve the following key disconnections:

C-Ring Formation: The C-ring could be disconnected via an intramolecular Heck reaction or an aldol (B89426) condensation, leading to a precursor containing the A and B rings.

B-Ring Closure: The central eight-membered B-ring is often the most challenging to construct. Common strategies for its closure include intramolecular pinacol (B44631) coupling, McMurry coupling, or ring-closing metathesis. Disconnecting the B-ring would lead to a more linear precursor.

A-Ring Synthesis: The A-ring can be constructed from a chiral pool starting material or through asymmetric synthesis, establishing the initial stereocenters that guide the formation of the rest of the molecule.

A convergent approach, where the A and C rings are synthesized separately and then joined to form the B-ring, has been a successful strategy in several taxane syntheses and would be a logical consideration for this compound.

Development of Total Synthesis Methodologies for this compound

As no total synthesis of this compound has been reported, this section discusses the established methodologies for taxane core construction that would be applicable. The "two-phase" synthesis strategy, which mimics the natural biosynthetic pathway, has proven powerful. This approach involves a "cyclase phase" to construct the hydrocarbon skeleton, followed by an "oxidase phase" to introduce the oxygenation pattern.

Methodologies for Key Transformations:

Construction of the 6-8-6 Tricyclic System: A Diels-Alder reaction to form the 6-8-6 framework has been a cornerstone of some scalable taxane syntheses. An alternative is the use of a Shapiro reaction followed by a McMurry coupling to close the B-ring.

Stereocontrol: The introduction of asymmetry early in the synthesis is crucial. This is often achieved through an enantioselective conjugate addition to form a key all-carbon quaternary center, from which other stereocenters are set by substrate control.

Oxidative Functionalization: The specific oxygenation pattern of this compound would require a series of stereoselective C-H oxidations. Research into the synthesis of other taxanes, such as taxuyunnanine D, has established methods for selective allylic oxidations at positions C5, C10, and C13, which would be relevant for a this compound synthesis. acs.orgacs.org

Design and Synthesis of this compound Derivatives and Analogues

While the synthesis of this compound derivatives from a synthetic precursor is not possible without a total synthesis, studies on the chemical modification of structurally similar, naturally occurring taxoids provide a clear roadmap for creating this compound analogues. A notable example is the work on taxuyunnanine C, a taxoid that shares a high degree of structural similarity with this compound. Research has shown that various positions on the taxane core can be chemically modified to produce derivatives with altered biological activities, such as modulating multidrug resistance in cancer cells. nih.gov

Based on studies of taxuyunnanine C, the following positions on the this compound molecule are prime targets for chemical modification to generate a library of analogues: nih.gov

C-2 Position: The benzoate (B1203000) group at C-2 is a common feature in many bioactive taxanes. Modification at this position, for instance, by changing the acyl group, could influence activity.

C-5 Position: The cinnamoyl group at C-5 is another site for modification. Varying the substituent here could impact the molecule's interaction with its biological targets.

C-7, C-9, and C-10 Positions: These positions often bear hydroxyl or acetyl groups. Selective acylation, deacylation, or the introduction of other functional groups can lead to a diverse range of derivatives.

C-14 Position: The ester group at C-14 is a distinguishing feature of this compound. The synthesis of analogues with different ester side chains at this position would be a key area of investigation for structure-activity relationship (SAR) studies.

The following table summarizes derivatives of the closely related taxuyunnanine C, illustrating the types of modifications that could be applied to this compound. nih.gov

| Compound | Modification from Parent Compound (Taxuyunnanine C) | Observed Activity Highlight |

|---|---|---|

| Compound 3 | Bulky group introduced at C-7 | Showed significant activity in calcein (B42510) accumulation in MDR 2780AD cells. nih.gov |

| Compound 5 | Modified at C-9 | Showed cell growth inhibitory activity and activity in calcein accumulation. nih.gov |

| Compound 6 | Modified at C-2 | Enhanced the effect of taxol, adriamycin, and vincristine (B1662923) in MDR 2780AD cells. nih.gov |

| Compound 8 | Modified at C-5 | No cytotoxicity, considered a lead for MDR cancer reversal agents. nih.gov |

| Compound 9a | Cinnamoyloxy group at C-14 and hydroxyl at C-10 | Most effective for cellular accumulation of vincristine in MDR 2780AD cells. nih.gov |

Examples of key chiral building blocks would include:

A-Ring Precursors: Chiral cyclohexane (B81311) derivatives, often prepared through asymmetric catalysis, that establish the stereochemistry at C-1, C-2, and C-3.

C-Ring Precursors: Functionalized hydrindane systems or related bicyclic structures that can be elaborated to form the C-ring.

The development of catalytic and stereoselective methods to synthesize these fragments in high enantiomeric purity is an active area of research in organic chemistry and would be essential for any future total synthesis of this compound.

Semisynthetic Approaches from Readily Available Taxane Precursors

Given the immense difficulty of a de novo total synthesis, a more practical route to this compound and its analogues would be through the semisynthesis from more abundant, naturally occurring taxanes. The most common starting materials for taxane semisynthesis are paclitaxel (B517696), 10-deacetylbaccatin III (10-DAB), and baccatin (B15129273) III, which can be extracted in relatively large quantities from the needles of yew trees.

Currently, there are no published reports detailing a semisynthesis of this compound from these common precursors. However, a potential route can be envisioned. A plausible semisynthetic strategy would involve:

Starting Material: Baccatin III is an attractive starting point as it possesses the core taxane skeleton with key oxygenation at several positions.

Key Transformations: The primary challenge would be the selective functionalization of the baccatin III core to match the substitution pattern of this compound. This would require:

Selective deacylation and reacylation at various positions (e.g., C-2, C-4, C-10) to install the correct acetate (B1210297) groups.

Introduction of the specific 3-hydroxy-2-methylbutanoate ester at the C-14 position, which is not typically functionalized in baccatin III. This would likely be the most challenging step, requiring the development of new regioselective C-H activation and oxidation methodologies for the taxane core.

While feasible in principle, the development of such a semisynthetic route would require significant research to achieve the necessary selectivity and efficiency.

Investigation of Biological Activities and Mechanisms of Action Preclinical Research

In Vitro Biological Activity Spectrum of Yunnanxane

In vitro research has revealed several noteworthy biological effects of this compound, particularly in the context of cancer research.

Anti-proliferative Studies in Various Cellular Systems

This compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines in in vitro settings. Studies have reported its inhibitory effect on cell lines such as A2780 DDP, KB, and HCT-8. nih.gov The antiproliferative activities of this compound and other 14-hydroxylated taxoids have been noted in research. researcher.life

Modulation of Multi-Drug Resistance (MDR) in Research Models

Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy. Research suggests that some non-taxol-type taxoids, which include compounds structurally related to this compound, may possess the ability to modulate MDR. While this compound itself was not explicitly listed as an MDR reversal agent in one study, other taxoids isolated from Taxus cuspidata, such as taxuspine C, 2'-desacetoxyaustrospicatine, and 2-desacetoxytaxinine J, showed potent MDR reversal activity in resistant cell lines by increasing the cellular accumulation of vincristine (B1662923) and inhibiting P-glycoprotein. researchgate.net Taxinine and Taxinine B, other taxoids, have also been reported to inhibit drug transport by P-glycoprotein in multidrug-resistant cells. chemfaces.com This suggests a potential for taxoids, including those related to this compound, to influence drug resistance mechanisms, although this compound's specific role in MDR modulation requires further direct investigation.

Other Noteworthy Biological Effects Investigated in Preclinical Models

Beyond anti-proliferative effects, other potential biological activities of taxoids, including 14-hydroxylated ones like this compound, have been explored. These include potential anti-inflammatory and antimicrobial effects. ontosight.aimdpi.com While the primary focus in the provided search results is on anticancer properties, the broader class of taxoids has demonstrated a range of activities, such as antidiabetic, analgesic, antipyretic, anticonvulsant, and fungicidal effects, often linked to their interactions with cellular processes. mdpi.com

Mechanistic Studies at the Cellular and Molecular Levels

Understanding the mechanisms by which this compound exerts its biological effects is crucial for assessing its therapeutic potential. Research has begun to investigate its interactions at the cellular and molecular levels.

Investigation of Cellular Pathway Modulation by this compound

This compound is a taxane (B156437) diterpenoid, and the well-studied taxane paclitaxel (B517696) is known to exert its effects by stabilizing microtubules, disrupting cell division. mdpi.comcabidigitallibrary.orgnih.gov While this compound's precise mechanism of action is not as extensively documented as paclitaxel's, its structural classification as a taxane suggests potential interactions with cellular pathways involved in cell cycle regulation and cytoskeletal dynamics.

Research into the biosynthesis of taxoids indicates that this compound is a product of a side-route pathway in taxol biosynthesis, catalyzed by the enzyme taxoid 14β-hydroxylase (14OH). researchgate.netajol.infocore.ac.uk Suppressing this enzyme can reduce the production of 14-hydroxylated taxoids like this compound, potentially diverting precursors towards the production of 13-hydroxylated taxoids such as paclitaxel. researchgate.netajol.infocore.ac.uk This suggests that this compound is involved in or is a product of specific metabolic pathways within Taxus cells.

Studies on Taxus cell cultures have shown that the content of 14-hydroxylated taxoids, including this compound, can be influenced by factors such as culture age and elicitation with methyl jasmonate. researchgate.netnih.govmdpi.commdpi.com This indicates that the production of this compound is linked to the metabolic state and signaling pathways within the plant cells.

Identification of Molecular Targets and Ligand-Receptor Interactions

Direct identification of specific molecular targets and ligand-receptor interactions for this compound is limited in the provided search results. However, as a taxane, it belongs to a class of compounds known to interact with tubulin, the building block of microtubules. mdpi.comcabidigitallibrary.orgnih.gov Paclitaxel, a prominent taxane, binds to β-tubulin, promoting microtubule assembly and stability, which disrupts normal cellular processes, particularly during cell division. cabidigitallibrary.orgnih.gov

While this compound is structurally distinct from paclitaxel, its classification as a taxane diterpenoid suggests that it may interact with components of the cytoskeleton or other related cellular machinery. Further research is needed to specifically identify the molecular targets and binding interactions of this compound to fully elucidate its mechanism of action.

Compound Information

| Compound Name | PubChem CID |

| This compound | 11226788 |

| Paclitaxel | 36314 |

| Vincristine | 5978 |

| Verapamil | 2520 |

| Taxuspine C | 11952280 |

| Taxinine | 5281060 |

| Taxinine B | 6442490 |

| Taxuyunnanine C | 11905380 |

| Sinenxane C | 10477810 |

| Baccatin (B15129273) III | 18331 |

| Cephalomannine | 447310 |

| Methyl Jasmonate | 5281235 |

| Taxadiene | 107437 |

| Tubulin | - |

| P-glycoprotein | - |

| 2'-desacetoxyaustrospicatine | - |

| 2-desacetoxytaxinine J | - |

| Sinenxane B | 10477809 |

| 2α,5α,9α,10β,14β-pentaacetoxy-4(20), 11-taxadiene | - |

| 7β-hydroxy-taxuyunnanin C | - |

| Taxinine E | 11905380 (Note: Appears to be the same CID as Taxuyunnanine C in some databases, requires verification) |

| Taxinine J | 11905380 (Note: Appears to be the same CID as Taxuyunnanine C in some databases, requires verification) |

| 1-acetoxy-5-deacetyl baccatin I | - |

| 7-xylosyl-10-deacetyl taxol | - |

| Taxamairin A | - |

| Taxuspine X | - |

| Tasumatrol M | - |

| Tasumatrol N | - |

| 2α, 5α, 13α-trihydroxy-7β, 10β-diacetoxy- 2(3----20) abeotaxa-4(20), 11-dien-9-one | - |

| Secoisolariciresinol | 5280343 |

| Isotaxiresinol | 123060 |

| Pinoresinol | 10207 |

| Matairesinol | 64570 |

| 2-acetoxybrevifoliol | - |

| Taxadienone | - |

Interactive Data Table Example (Illustrative - based on search result nih.govmdpi.commdpi.com data on taxoid content in cell cultures):

Enzyme Kinetic Studies and Inhibition/Activation Mechanisms

Investigations into the enzymatic interactions of this compound have primarily focused on its role within the taxoid biosynthesis pathway in Taxus species, where it is produced as a secondary metabolite mdpi.comacademicjournals.org. This compound is a product of a side-route pathway directed by the enzyme taxoid 14β-hydroxylase (14OH) researchgate.netajol.info. Studies involving the suppression of the 14OH gene have demonstrated a reduction in the total yield of C14-oxygenated taxoids, including this compound, suggesting that 14OH plays a key role in its formation ajol.infoajol.info.

While the role of enzymes in the biosynthesis of this compound has been studied, detailed enzyme kinetic studies investigating this compound itself as an inhibitor or activator of specific enzymes are less extensively documented in the provided search results. Some database entries suggest potential inhibitory activity against certain broad categories or specific proteins, such as apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3C (APOBEC3C) and activating transcription factor 5 (ATF5) genome.jp. However, these mentions typically lack specific kinetic parameters such as Michaelis constant (Km), maximum reaction velocity (Vmax), or inhibition constant (Ki), which are crucial for a comprehensive understanding of enzyme inhibition or activation mechanisms.

One study mentions kinetic parameters for an acetyl CoA:taxadienol-O-acetyl transferase, an enzyme involved in taxol biosynthesis, providing values for Km and Kcat/Km colab.ws. However, this study focuses on the enzyme's activity with its substrates and does not detail this compound's effect on this enzyme's kinetics as an inhibitor or activator colab.ws.

Although some research indicates potential enzyme inhibitory activities for compounds found in natural sources that also contain taxoids, such as inhibition of hyaluronidase, elastase, collagenase, tyrosinase, acetylcholinesterase, and xanthine (B1682287) oxidase by custard apple by-products, this compound's specific contribution and kinetic profile in these contexts are not quantified in the provided data nih.gov.

Therefore, while enzymes are critical for this compound's biosynthesis, detailed kinetic studies characterizing this compound as an inhibitor or activator of specific biological enzymes in target cells are not prominently featured in the available information.

Studies on Subcellular Localization and Cellular Trafficking

The subcellular localization and cellular trafficking of this compound, particularly within target cells where it may exert its biological effects (such as anticancer activity), are areas with limited detailed information in the provided search results.

As a taxane diterpenoid, this compound is likely to share some general properties with other compounds in this class, such as paclitaxel. Taxoids are generally lipophilic academicjournals.orgontosight.ai. Studies on taxane transport in Taxus cell cultures, where these compounds are produced, suggest that hydrophobic taxanes can accumulate in extracytoplasmic compartments, such as the cell wall, and may not be readily sequestered within certain cellular organelles like vacuoles or plastids academicjournals.org.

Furthermore, research on Taxus cell cultures has highlighted the role of lipid droplets (LDs) in the trafficking and accumulation of hydrophobic taxanes researchgate.net. These LDs appear to store taxanes and facilitate their distribution both inside and outside the producing cells researchgate.net. Given that this compound is a 14-hydroxylated taxoid found in these cultures, it is plausible that it is also involved in this lipid droplet-mediated storage and trafficking within the producing plant cells researchgate.net.

However, the available information does not provide specific studies detailing the subcellular localization of this compound within target mammalian cells (e.g., cancer cells) or the mechanisms by which it is transported into, within, or out of these cells. While the general concept of cellular trafficking of microtubule-targeting compounds is mentioned in the context of cancer treatment, specific data on this compound's uptake mechanisms, intracellular distribution, and trafficking pathways in target cells are not presented researchgate.net222.198.130.

Therefore, while insights into the behavior of taxanes in producing plant cells exist, comprehensive studies specifically on the subcellular localization and cellular trafficking of this compound in target biological systems are not detailed in the provided search results.

Structure Activity Relationship Sar Studies of Yunnanxane and Analogues

Correlative Analyses Between Structural Features and Preclinical Biological Activities

Yunnanxane is a taxane (B156437) diterpenoid with a specific structure: 2α, 5α, 10β-triacetoxy-14β-(2′-methyl-3′-hydroxyl)-butyryloxy-4(20),11-taxadiene. researchgate.net Four homologous esters of this compound have also been isolated, differing in the ester group at the C14 position: a tetra-acetate, a propionyloxy, an isobutyryloxy, and a 2'-methyl-butyryloxy group. researchgate.net

Preclinical biological activity reported for this compound includes in vitro anticancer activity. wikipedia.org While direct correlative analyses specifically detailing how each structural feature of this compound or its homologous esters impacts this activity are not explicitly detailed in the provided snippets, the presence of these analogues strongly suggests that variations at the C14 ester position are a point of structural diversity within the this compound family. wikipedia.orgresearchgate.net In the broader context of taxanes, modifications at various positions on the taxane core and side chains are known to significantly influence biological activity, particularly their interaction with microtubules. researchgate.netcabidigitallibrary.org For example, the C13 side chain is considered an important pharmacophore for the cytotoxic activity of many taxoids. researchgate.netresearchgate.net

Given that this compound and its analogues are 14-hydroxylated taxoids, the nature of the ester group at the C14 position is a key structural variation among these specific compounds. researchgate.netresearchgate.net Further research would be needed to establish direct correlations between the lipophilicity, size, or electronic properties of these different ester groups and the observed in vitro anticancer activity.

Identification of Key Pharmacophoric Elements for Desired Biological Effects

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. physionet.org While a specific pharmacophore model for this compound is not provided, the general understanding of taxane SAR offers insights.

For taxanes like paclitaxel (B517696), key pharmacophoric elements include the rigid taxane skeleton, the oxetane (B1205548) ring (though this compound has a 4(20),11-diene structure instead of an oxetane ring), and specific functional groups and their positions, such as hydroxyl and ester groups. cabidigitallibrary.orgresearchgate.net The arrangement of these features in three-dimensional space is crucial for binding to their biological target, primarily tubulin, leading to the stabilization of microtubules. cabidigitallibrary.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical models correlating the biological activities of a set of compounds with their physicochemical properties or structural features (molecular descriptors). jocpr.comamazon.comexcli.desrmist.edu.in These models can then be used to predict the activity of new, untested compounds. dotmatics.comexcli.de

While the provided search results mention QSAR analysis in the context of taxoids from Taxus cuspidata and other compound classes, specific QSAR studies focused solely on this compound and its homologous esters are not detailed. researchgate.net222.198.130researchgate.netnih.gov However, the existence of this compound and its four homologous esters, along with their reported in vitro activity, provides a suitable dataset for developing a QSAR model. wikipedia.orgresearchgate.net

A QSAR analysis of this compound analogues would involve:

Defining the biological activity (e.g., IC50 values from in vitro anticancer assays).

Calculating molecular descriptors for each compound (e.g., related to lipophilicity, electronic properties, steric bulk of the C14 ester).

Using statistical methods (such as multivariate linear regression) to build a model that relates the descriptors to the activity. srmist.edu.in222.198.130nih.gov

Such a model could help predict the activity of other potential this compound derivatives and provide further insights into the structural features most critical for activity.

Rational Design Principles for Novel this compound Derivatives Based on SAR

Rational design of novel derivatives based on SAR involves using the understanding of how structural modifications affect activity to guide the synthesis of new compounds with potentially improved properties. nih.gov

Based on the limited information available specifically on this compound SAR, rational design principles would initially focus on the identified points of structural variation and potential pharmacophoric elements. Given the natural variation at the C14 ester position among this compound analogues, this site represents a primary target for modification. researchgate.net

Design principles could include:

Modifying the C14 Ester Group: Synthesizing analogues with different ester functionalities at C14 to explore the impact of varying size, polarity, and electronic effects on in vitro anticancer activity.

Investigating Acetylation Patterns: While the isolated compounds are triacetoxy derivatives, exploring variations in the number or position of acetate (B1210297) groups could reveal their contribution to activity.

Exploring the Diene System: The presence of the 4(20),11-diene system is a characteristic feature. Modifications or functionalization of these double bonds could be explored, although this might significantly alter the taxane core structure.

Incorporating Known Taxane Pharmacophores: Based on the broader knowledge of taxane SAR, incorporating or modifying features known to be important for activity in other taxanes (e.g., exploring modifications that mimic or enhance interactions with tubulin) could be considered, while respecting the unique structural context of this compound.

The goal of such rational design efforts would be to create novel this compound derivatives with enhanced potency, selectivity, or other desirable pharmacological properties, building upon the structural insights gained from SAR and QSAR studies.

Compound Table

Below is a table listing this compound and its mentioned analogues, along with their available PubChem CIDs. This table is intended to represent data that could be presented in an interactive format.

| Compound Name | PubChem CID |

| This compound | 11226788 |

| Taxuyunnanine C | 167825 |

| Sinenxane B | Not readily available in search results |

| Sinenxane C | Not readily available in search results |

| Taxusin | 167825 |

Data Table Example (Illustrative - Specific activity data for this compound analogues was not found in the search results)

Analytical Methodologies and Quantitative Analysis in Yunnanxane Research

Chromatographic Techniques for Yunnanxane Quantification in Biological Matrices and Cell Cultures

Chromatographic methods are the cornerstone of this compound analysis, offering high-resolution separation of this specific taxoid from a complex mixture of structurally similar compounds present in biological matrices and cell cultures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) are the most prominently used techniques.

While a standardized HPLC method exclusively for this compound is not widely published, the development of such a method would follow established principles for the analysis of taxane (B156437) diterpenoids. A typical reversed-phase HPLC (RP-HPLC) method is preferred for the separation and quantification of taxoids. researchgate.netmdpi.com

The development process involves the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and a reasonable analysis time. A representative HPLC method for taxane analysis, which could be adapted for this compound, would include:

Column: A C18 column is commonly employed for the separation of taxanes due to its hydrophobic stationary phase, which effectively retains these relatively non-polar compounds. mdpi.comsemanticscholar.org

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is frequently used. researchgate.netsemanticscholar.org The gradient allows for the effective separation of a wide range of taxoids with varying polarities that might be present in a crude extract.

Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min. mdpi.com

Detection: UV detection is standard, with the wavelength set to approximately 227-230 nm, which corresponds to the absorption maxima for the taxane chromophore. mdpi.com

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. It often involves liquid-liquid extraction or solid-phase extraction to isolate the taxoids before injection into the HPLC system. researchgate.net

Table 1: Representative HPLC Parameters for Taxane Analysis

Parameter Typical Condition Reference Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) [5, 6] Mobile Phase Acetonitrile and Water (Gradient Elution) [4, 6] Flow Rate 1.0 - 1.5 mL/min mdpi.com Detection Wavelength 227 - 230 nm (UV Detector) [5, 11] Injection Volume 20 µL mdpi.com

UPLC-ESI-MS is a highly sensitive and specific technique that has been successfully used for the identification and profiling of this compound in yew cell cultures. mdpi.comnih.gov This method combines the superior separation capabilities of UPLC, which uses smaller particle size columns for faster and more efficient separations than traditional HPLC, with the mass-resolving power of mass spectrometry.

In a notable study, UPLC-ESI-MS was used to screen the taxoid composition in over 20 callus and suspension cell lines from various Taxus species. mdpi.com This comprehensive screening led to the first-time identification of several 14-hydroxylated taxoids, including this compound, from the biomass of a Taxus baccata suspension culture. mdpi.comnih.gov The identification was confirmed through high-resolution mass spectrometry and NMR spectroscopy. The ESI interface allows for the soft ionization of the taxoid molecules, which minimizes fragmentation and provides a clear molecular ion peak, facilitating accurate mass determination and structural elucidation. mdpi.com

Spectrophotometric and Spectrometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simpler and more cost-effective approach for the quantitative analysis of compounds compared to chromatographic techniques. While not extensively reported for this compound specifically, the principle can be applied to taxoids in general, such as paclitaxel (B517696). Taxanes possess a characteristic chromophore that absorbs light in the UV region, typically around 230 nm. ijpsonline.com

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. However, the major limitation of this method is its lack of specificity. In a complex mixture like a crude cell extract, multiple compounds may absorb at the same wavelength, leading to inaccurate quantification. Therefore, spectrophotometry is most reliable when analyzing purified samples of this compound or for preliminary estimations.

Method Validation and Quality Control in Research Studies

The validation of any analytical method is crucial to ensure that the results are reliable, reproducible, and accurate. pharmaguideline.com Method validation is performed according to guidelines established by the International Council for Harmonisation (ICH). actascientific.comamsbiopharma.com For a quantitative method for this compound, the following parameters would be assessed:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other taxoids, impurities, or matrix components. amsbiopharma.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically demonstrated by a correlation coefficient (r²) value greater than 0.999. pharmaguideline.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. amsbiopharma.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.comamsbiopharma.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. actascientific.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. actascientific.com

Quality control (QC) in research studies involves the routine use of standardized procedures and control samples to ensure the ongoing performance of the analytical method. This includes regular calibration of instruments and the analysis of QC samples at different concentrations alongside the experimental samples to monitor the accuracy and precision of the data being generated. pharmaguideline.com

Table 2: Key Parameters for Analytical Method Validation (ICH Guidelines)

Parameter Description Common Acceptance Criteria Specificity Ability to measure the analyte in the presence of other components. No interference at the retention time of the analyte. Linearity Direct proportionality between concentration and response. Correlation coefficient (r²) > 0.999 Accuracy Closeness to the true value. Percent recovery typically within 98-102%. Precision Agreement between repeated measurements. Relative Standard Deviation (RSD) < 2%. LOD & LOQ Lowest concentration detectable and quantifiable. Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. Robustness Reliability under varied conditions. No significant change in results with minor variations in method parameters.

Metabolomics Approaches for Comprehensive Taxoid Profiling in Taxus Cell Lines

Metabolomics provides a powerful, high-throughput approach to obtain a comprehensive profile of the small-molecule metabolites present in a biological system. In the context of Taxus cell lines, metabolomics is employed to screen for a wide array of taxoids, including the discovery of novel or rare compounds like this compound. mdpi.com

The study that identified this compound in T. baccata cell cultures utilized a UPLC-ESI-MS-based metabolomics approach. mdpi.comnih.gov By analyzing over 20 different callus and suspension cell lines from five Taxus species and hybrids, the researchers were able to observe broad patterns in taxoid production. mdpi.com A key finding from this comprehensive profiling was that in vitro cultured yew cells tend to predominantly produce non-polar, 14-hydroxylated taxoids, such as this compound. mdpi.comnih.govresearchgate.net This is in contrast to intact yew plants, which typically accumulate more 13-hydroxylated taxoids like paclitaxel. mdpi.com

This type of untargeted or semi-targeted metabolomic screening is invaluable for:

Discovering Novel Compounds: It allows for the detection of previously uncharacterized taxoids.

Understanding Biosynthetic Pathways: By identifying a wide range of intermediates and final products, it provides insights into the metabolic networks within the cells.

Cell Line Selection: It facilitates the identification and selection of high-yielding cell lines for the production of specific desired taxoids.

Future Research Directions and Biotechnological Potential of Yunnanxane

Emerging Areas in Yunnanxane Biosynthesis Research

The biosynthesis of complex diterpenoids like this compound involves numerous enzymatic steps, and elucidating these pathways is crucial for their biotechnological production. nih.gov While the complete biosynthetic pathway of this compound is yet to be fully detailed, research on related taxanes provides a roadmap for future investigations. oup.comoup.com

Emerging research in diterpenoid biosynthesis focuses on the identification and characterization of the enzymes responsible for the intricate cyclization and oxidation steps. nih.govmdpi.com For taxanes, this includes terpene synthases and cytochrome P450 monooxygenases. etflin.com Future research on this compound biosynthesis will likely involve transcriptomic and genomic analyses of the source organism to identify candidate genes involved in its formation. oup.com Techniques such as single-cell sequencing and co-expression analysis can pinpoint the specific enzymes responsible for the unique structural features of this compound.

Metabolic engineering and synthetic biology are also at the forefront of diterpenoid biosynthesis research. nih.govnih.gov Once the key biosynthetic genes for this compound are identified, they can be expressed in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) to create heterologous production platforms. oup.comnih.gov This approach has been successfully applied to produce precursors of paclitaxel (B517696) and offers a promising avenue for sustainable this compound production. oup.comnih.gov

Key Research Thrusts in this compound Biosynthesis:

| Research Area | Objective | Key Methodologies |

|---|---|---|

| Pathway Elucidation | Identify and characterize all enzymatic steps in the this compound biosynthetic pathway. | Genomics, transcriptomics, proteomics, and metabolomics of the source organism. |

| Enzyme Discovery | Isolate and functionally characterize novel enzymes (e.g., terpene synthases, P450s) specific to this compound synthesis. | Gene cloning, heterologous expression, and in vitro enzyme assays. |

| Synthetic Biology | Reconstruct the this compound biosynthetic pathway in a microbial or plant-based chassis for heterologous production. | Metabolic engineering, CRISPR/Cas9 gene editing, and pathway optimization. researchgate.net |

Advanced Synthetic Strategies and Derivative Design for Enhanced Specificity

The total synthesis of complex taxanes is a formidable challenge in organic chemistry. nih.govnih.gov Advanced synthetic strategies are continuously being developed to access these intricate molecular architectures and to generate novel derivatives with improved biological activities. acs.org For this compound, future synthetic efforts will likely focus on convergent and efficient routes that allow for the late-stage modification of the molecule. This approach facilitates the synthesis of a library of this compound analogs for structure-activity relationship (SAR) studies. nih.gov

Derivative design will be guided by computational modeling and a deeper understanding of the interactions between taxanes and their biological targets. nih.gov By modifying specific functional groups on the this compound scaffold, it may be possible to enhance its binding affinity and specificity for its target, potentially leading to more potent and selective therapeutic agents. nih.gov Green chemistry principles, such as the use of biocatalysis and more environmentally benign reagents, will also play an increasingly important role in the synthesis of this compound and its derivatives.

Refined Mechanistic Elucidation Techniques at Atomic Resolution

Understanding how this compound interacts with its biological target at the molecular level is fundamental to its development as a therapeutic agent. Techniques such as cryo-electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating the three-dimensional structures of protein-ligand complexes at atomic resolution. nih.govnih.govelifesciences.org

For taxanes like paclitaxel, cryo-EM has provided unprecedented insights into how they bind to and stabilize microtubules. nih.govnih.gov Similar approaches can be applied to study the interaction of this compound with its target. High-resolution structural data can reveal the specific amino acid residues involved in binding and the conformational changes that occur upon complex formation. pnas.org This information is invaluable for rational drug design and for understanding the molecular basis of this compound's biological activity.

High-Resolution Structural Biology Techniques for this compound Research:

| Technique | Application to this compound | Anticipated Insights |

|---|---|---|

| Cryo-Electron Microscopy (Cryo-EM) | Determine the structure of this compound in complex with its biological target (e.g., microtubules). nih.gov | Visualization of the binding pocket and the overall conformational changes induced by this compound. |

| X-ray Crystallography | Obtain high-resolution crystal structures of this compound bound to its target protein. nih.gov | Precise details of the molecular interactions, including hydrogen bonds and hydrophobic contacts. |

| NMR Spectroscopy | Study the solution-state conformation of this compound and its dynamic interactions with its target. nih.gov | Information on the flexibility of the molecule and the kinetics of binding. |